4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-cyclopropyl-1-(3-methoxyphenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-16-11-4-2-3-10(7-11)15-8-12(13-14-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEDYACRRIAFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(N=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring. The specific synthetic route may involve the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Cycloaddition reaction under copper catalysis to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
[3+2] Cycloaddition Reactions
The triazole ring participates in regioselective cycloadditions, though its inherent stability often requires functionalization of peripheral groups for further reactivity.
Example : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl ethers yields bis-triazole derivatives.
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Conditions : CuI (10 mol%), Et<sub>3</sub>N, MeCN, 25°C, 3–6 h .
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Yield : 76–82% for coupled products (e.g., 1-(3-methoxyphenyl)-4-cyclopropyl-5-(prop-2-yn-1-yloxy)-1H-1,2,3-triazole) .
Suzuki–Miyaura Cross-Coupling
The 4-cyclopropyl group can be functionalized via palladium-catalyzed coupling to introduce aryl/heteroaryl moieties:
This method enables diversification for structure-activity relationship (SAR) studies .
3.1. Oxidation of Cyclopropane
The cyclopropyl group undergoes ring-opening oxidation under acidic conditions:
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Reagents : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (1:3 v/v) at 60°C .
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Product : 1-(3-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid (85% yield) .
3.2. Demethylation of Methoxy Group
Selective demethylation generates phenolic derivatives:
Base-Mediated Rearrangements
Treatment with pyrrolidine induces NH-triazole formation via elimination:
Hydrogen Bond-Directed Interactions
The triazole N3 atom participates in hydrogen bonding, influencing reactivity in supramolecular assemblies:
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Interaction : N–H⋯N bonds with primary amines (e.g., aniline derivatives) .
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Application : Stabilizes intermediates in multi-step syntheses .
Mechanistic Insights from Computational Studies
DFT calculations reveal that the cyclopropyl group increases electron density at the triazole C4 position, enhancing electrophilic substitution reactivity . Key findings include:
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Electrostatic Potential : C4 exhibits a partial charge of −0.32 e, favoring nucleophilic attack .
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Activation Energy : CuAAC reactions proceed via a stepwise mechanism (ΔG<sup>‡</sup> = 18.7 kcal/mol) .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Recent studies have highlighted the potential of 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole in cancer therapy. A notable investigation focused on its interaction with high-abundance blood proteins such as human serum albumin and human immunoglobulin G. The compound exhibited strong binding affinity to these proteins, which is crucial for its therapeutic efficacy. The study revealed that the triazole compound significantly altered the expression of kallikrein-10, suggesting a possible mechanism for its antiproliferative effects against HeLa cervical cancer cells .
Antimicrobial Properties
Triazole derivatives have been recognized for their antimicrobial activities. Compounds similar to this compound have demonstrated effectiveness against various pathogens, including fungi and bacteria. The structural features of triazoles contribute to their ability to inhibit microbial growth by interfering with essential biochemical pathways .
Synthetic Applications
Building Blocks in Organic Synthesis
The compound serves as a versatile building block in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. For example, derivatives of this compound have been synthesized through various chemical reactions, including amidation and cycloaddition reactions .
Biochemical Research
Protein Interaction Studies
The binding interactions between triazoles and proteins have been extensively studied using techniques such as two-dimensional gel electrophoresis and mass spectrometry. These studies provide insights into how triazoles can modulate protein functions and pathways within biological systems. The identification of differentially expressed proteins following exposure to triazoles has implications for understanding their mechanisms of action in various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Substituent Diversity: The 3-methoxyphenyl group in the target compound contrasts with the glucofuranosyl substituent in . The pyrrolidinyl substituent () introduces a basic nitrogen, which could improve membrane permeability and bioavailability compared to the neutral 3-methoxyphenyl group .
Triazole Regioisomerism :
- The 1,2,4-triazole analog () differs in ring connectivity, altering electronic distribution and steric effects. 1,2,3-Triazoles generally exhibit stronger dipole moments and hydrogen-bonding capacity, which may enhance target binding .
Physicochemical and Crystallographic Properties
- Crystal Packing: The glucofuranosyl analog crystallizes in an orthorhombic system (space group $ P21212_1 $) with a V-shaped molecular geometry due to fused sugar and triazole rings . The target compound’s planar 3-methoxyphenyl group may adopt a flatter conformation, influencing packing efficiency and melting point.
- Solubility: The 3-methoxyphenyl group’s moderate hydrophobicity (clogP ~2.5 estimated) contrasts with the glucofuranosyl analog’s higher hydrophilicity (clogP ~0.8), impacting drug-likeness and formulation strategies .
Biological Activity
The compound 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a unique structure characterized by a triazole ring with cyclopropyl and methoxyphenyl substituents. Its molecular formula is with a molecular weight of approximately 287.31 g/mol. The presence of the triazole ring is significant due to its role in various biological interactions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C15H17N3O |
| Molecular Weight | 287.31 g/mol |
| Functional Groups | Triazole ring, Cyclopropyl group, Methoxy group |
Pharmacological Properties
Research indicates that triazole derivatives exhibit a wide range of pharmacological activities, including:
- Antifungal Activity : Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.
- Antibacterial Activity : Some derivatives show effectiveness against various bacterial strains.
- Anticancer Properties : Certain triazole compounds have demonstrated antiproliferative effects on cancer cells.
Case Studies
-
Antimicrobial Activity :
A study evaluating various triazole derivatives showed that they possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound this compound was included in these evaluations, revealing promising results against resistant bacterial strains. -
Anti-inflammatory Effects :
In vitro studies assessed the impact of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound were found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 at lower concentrations .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The triazole ring can interact with various enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding and π-π stacking.
- Protein-Ligand Interactions : The compound may bind to specific receptors or proteins within cells, influencing signaling pathways related to inflammation and cell proliferation.
Summary of Biological Activities
Recent research has highlighted several key findings regarding the biological activity of this compound:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Antifungal | Demonstrated significant antifungal properties |
| Anti-inflammatory | Reduced TNF-α levels; increased IL-10 production |
Conclusion from Studies
The studies suggest that compounds like this compound have considerable potential in therapeutic applications due to their multifaceted biological activities. The unique structural features contribute to their efficacy in modulating various biological processes.
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential clinical applications will be essential for developing this compound into a viable therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 4-cyclopropyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole, and how can reaction efficiency be optimized?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:
- Azide preparation : React sodium azide with a propargyl precursor under controlled pH (e.g., buffered aqueous conditions).
- Cycloaddition : Use CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in a THF/water (1:1) mixture at 50°C for 16 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Efficiency optimization: Monitor reaction progress via TLC, adjust stoichiometry (1:1.2 azide:alkyne ratio), and ensure inert atmosphere to prevent Cu(I) oxidation .
Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
- Data collection : Use a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 291 K. Absorption correction (e.g., SADABS) is critical due to organic crystal absorption edges .
- Refinement : Employ SHELXL (in OLEX2 interface) with full-matrix least-squares on F². Common challenges include:
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Disorder in cyclopropyl or methoxyphenyl groups, resolved using ISOR/SADI restraints.
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High R factors (>5%) due to weak diffraction; address by collecting multiple datasets or using TWINABS for twinned crystals .
Example unit cell parameters :Parameter Value Space group P2₁2₁2₁ a (Å) 8.5905 (3) b (Å) 8.7215 (3) c (Å) 20.7373 (7) V (ų) 1553.68 (9)
Advanced Research Questions
Q. How do solvent effects influence the nonlinear optical (NLO) properties of 1,2,3-triazole derivatives, and what computational methods validate these findings?
- Solvent modeling : Use Polarizable Continuum Model (PCM) with CAM-B3LYP/6-311+G(d) to simulate dielectric effects. For 4-cyclopropyl-1-(3-methoxyphenyl)-triazole:
- Static first hyperpolarizability (β) increases in polar solvents (e.g., water) due to enhanced charge transfer between cyclopropyl and methoxyphenyl groups .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for 1,2,3-triazoles in pharmacological studies?
- Functional group substitution : Synthesize analogs (e.g., replacing cyclopropyl with ferrocenyl) and assay against target proteins (e.g., NADPH oxidase).
- Biological assays : Measure IC₅₀ in cell lines (e.g., anti-HIV activity in MT-4 cells) and correlate with Hammett constants (σ) of substituents .
- Crystallographic docking : Use AutoDock Vina to predict binding modes of the triazole core to enzymes (e.g., HIV-1 reverse transcriptase) .
Q. How should researchers address contradictions between experimental and computational data for triazole derivatives?
- Case example : If computed NLO properties (e.g., β = 25 × 10⁻³⁰ esu) conflict with electric-field-induced second-harmonic generation (EFISH) measurements (β = 18 × 10⁻³⁰ esu):
Verify basis set adequacy (augment with diffuse functions).
Re-examine solvent model (e.g., switch from PCM to explicit solvent MD simulations).
Check for conformational flexibility (e.g., rotatable methoxyphenyl group) via relaxed potential energy surface scans .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
